2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-
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Overview
Description
2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]- is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic, nitrogen-containing compounds that are widely found in nature, particularly in nucleic acids such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminopyrimidine with a benzyl halide derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3,5-dimethoxyphenyl]methyl]
- 2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)phenyl]methyl]
Uniqueness
The uniqueness of 2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyloxy and methoxy groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
111452-80-3 |
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Molecular Formula |
C18H26N4O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-[(4-hexoxy-3-methoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H26N4O2/c1-3-4-5-6-9-24-15-8-7-13(11-16(15)23-2)10-14-12-21-18(20)22-17(14)19/h7-8,11-12H,3-6,9-10H2,1-2H3,(H4,19,20,21,22) |
InChI Key |
VAGDNGFPEWKWTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC |
Origin of Product |
United States |
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